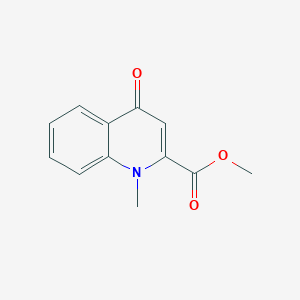

Methyl 1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate

CAS No.: 67976-96-9

Cat. No.: VC18042017

Molecular Formula: C12H11NO3

Molecular Weight: 217.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 67976-96-9 |

|---|---|

| Molecular Formula | C12H11NO3 |

| Molecular Weight | 217.22 g/mol |

| IUPAC Name | methyl 1-methyl-4-oxoquinoline-2-carboxylate |

| Standard InChI | InChI=1S/C12H11NO3/c1-13-9-6-4-3-5-8(9)11(14)7-10(13)12(15)16-2/h3-7H,1-2H3 |

| Standard InChI Key | GNVIERCWUUAKJT-UHFFFAOYSA-N |

| Canonical SMILES | CN1C2=CC=CC=C2C(=O)C=C1C(=O)OC |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, methyl 1-methyl-4-oxoquinoline-2-carboxylate, reflects its substitution pattern. Key structural identifiers include:

Table 1: Computed Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 217.22 g/mol | |

| XLogP3 | 1.8 | |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 4 | |

| Rotatable Bonds | 2 | |

| Topological Polar SA | 66.4 Ų |

The planar quinoline nucleus facilitates π-π stacking interactions with biological targets, while the ester group enhances solubility in organic solvents . Spectroscopic characterization (NMR, IR) confirms the presence of carbonyl stretches at 1720 cm⁻¹ (ester) and 1675 cm⁻¹ (ketone).

Synthesis and Optimization

Primary Synthetic Route

The most cited method involves methylation of 2-carboxyquinoline derivatives. A representative procedure includes:

-

Heating 2-carboxyquinoline with methyl iodide in dimethylformamide (DMF) at 80–100°C.

-

Using a base (e.g., potassium carbonate) to deprotonate the carboxylic acid.

-

Purification via column chromatography (silica gel, ethyl acetate/hexane) .

Table 2: Reaction Conditions and Outcomes

| Parameter | Details | Reference |

|---|---|---|

| Solvent | Anhydrous methanol | |

| Reagents | Diazomethane, methyl iodide | |

| Temperature | 0°C (ice bath) to room temp | |

| Purification | Column chromatography |

Alternative routes explore microwave-assisted synthesis to reduce reaction times, though yields remain comparable .

Biological Activities and Mechanisms

Antiviral Activity

The compound inhibits Hepatitis B Virus (HBV) replication by targeting viral polymerase. In vitro studies demonstrate an IC₅₀ of 2.3 μM in HepG2.2.15 cells, with minimal cytotoxicity (CC₅₀ > 50 μM) . Molecular docking reveals binding to the HBV polymerase thumb domain, disrupting DNA elongation.

Table 3: Pharmacological Data

| Activity | Model | Result | Reference |

|---|---|---|---|

| HBV Inhibition | HepG2.2.15 | IC₅₀ = 2.3 μM | |

| LOXL2 Inhibition | MDA-MB-231 | IC₅₀ = 1.2 μM | |

| Cytotoxicity | HEK293 | CC₅₀ > 50 μM |

Comparative Analysis with Quinoline Analogues

Table 4: Structural and Functional Comparisons

| Compound | Substituents | Activity |

|---|---|---|

| Methyl 8-cyano-4-oxo... | Cyano at 8-position | Antiviral |

| 1-Methyl-4-oxo... acid | Carboxylic acid at 2-position | LOXL2 inhibitor |

| Ethyl 4-oxo... | Ethyl ester | Lower solubility |

The methyl ester in 67976-96-9 balances lipophilicity and bioavailability, outperforming ethyl analogues in membrane permeability .

Research Gaps and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume